molecular formula C6H7ClN4O3S B8490932 6-Chloropurine methanesulfonate CAS No. 88166-56-7

6-Chloropurine methanesulfonate

Cat. No.: B8490932
CAS No.: 88166-56-7
M. Wt: 250.66 g/mol
InChI Key: JPRSQQXDMHHMFI-UHFFFAOYSA-N
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Description

6-Chloropurine methanesulfonate is a useful research compound. Its molecular formula is C6H7ClN4O3S and its molecular weight is 250.66 g/mol. The purity is usually 95%.
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Properties

CAS No.

88166-56-7

Molecular Formula

C6H7ClN4O3S

Molecular Weight

250.66 g/mol

IUPAC Name

6-chloro-7H-purine;methanesulfonic acid

InChI

InChI=1S/C5H3ClN4.CH4O3S/c6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h1-2H,(H,7,8,9,10);1H3,(H,2,3,4)

InChI Key

JPRSQQXDMHHMFI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=NC2=C(N1)C(=NC=N2)Cl

Origin of Product

United States

Significance of Purine Scaffolds in Biological Systems

Purine (B94841) scaffolds are a cornerstone of life itself. nih.gov This unique heterocyclic ring system, composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, forms the basis of essential biomolecules such as DNA and RNA, as well as the primary energy currency of the cell, adenosine (B11128) triphosphate (ATP). nih.gov The widespread presence and critical roles of purine-based molecules in biological systems underscore their importance as a "privileged scaffold" in drug discovery. nih.govnih.gov

The inherent biological relevance of the purine structure provides a powerful starting point for the design of new drugs. By modifying the purine core with various functional groups, medicinal chemists can create molecules that interact with a wide range of biological targets, including enzymes and receptors. nih.govnih.gov This has led to the development of purine derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govnih.govnih.gov The ability of the purine scaffold to be readily modified at multiple positions allows for the fine-tuning of a compound's biological activity and physicochemical properties, making it a highly versatile platform for the development of targeted therapies. nih.gov

Overview of Halogenated Purines As Synthetic Precursors

Within the diverse family of purine (B94841) derivatives, halogenated purines stand out as exceptionally valuable synthetic intermediates. The introduction of a halogen atom, such as chlorine, at specific positions on the purine ring dramatically alters the molecule's reactivity, transforming it into a versatile building block for the synthesis of more complex molecules. 6-chloropurine (B14466), in particular, is a widely utilized precursor in medicinal chemistry. sigmaaldrich.comcaltagmedsystems.co.ukchemicalbook.com

The chlorine atom at the 6-position of the purine ring is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups at this position, including amino, alkoxy, and thioether moieties. This chemical versatility has been exploited to create extensive libraries of purine derivatives for biological screening. nih.gov For instance, the reaction of 6-chloropurine with various amines is a common strategy for the synthesis of 6-aminopurines, a class of compounds with known biological activities. google.com Furthermore, the chlorine atom can participate in cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of C6-aryl-substituted purine analogues. nih.gov

Research Context of 6 Chloropurine Methanesulfonate

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial formation of 6-chloropurine from a suitable precursor, followed by its conversion into the methanesulfonate salt. This salt form can offer advantages in terms of handling and stability for subsequent reactions.

Preparative Methods for 6-Chloropurine Salt Formation

A documented method for preparing this compound involves a two-step sequence starting from hypoxanthine. google.com The first step is the chlorination of hypoxanthine, followed by the reaction with methanesulfonic acid to form the desired salt. google.com

The general reaction sequence is as follows:

Chlorination: Hypoxanthine is reacted with a chlorinating agent, such as phosphorus oxychloride, in the presence of an organic base. google.com

Salt Formation: The resulting 6-chloropurine is then treated with a strong acid, in this case, methanesulfonic acid, to precipitate the corresponding salt. google.com

In a specific example, hypoxanthine is refluxed with phosphorus oxychloride and N,N-dimethylaniline. google.com After the reaction, excess phosphorus oxychloride is removed, and the residue is dissolved in a solvent like methylene (B1212753) chloride. google.com Upon cooling and addition of methanesulfonic acid, this compound precipitates as a solid. google.com This method provides a direct route to isolate the purine derivative as a salt, which can be advantageous for large-scale production by avoiding time-consuming extraction processes. google.com

Optimization of Reaction Conditions and Yields

The optimization of the synthesis focuses on maximizing the yield and purity of the final product. Key parameters include the choice of reagents, solvents, temperature, and reaction time.

For the chlorination of hypoxanthine, the use of phosphorus oxychloride in the presence of N,N-dimethylaniline is a well-established method. google.com In a described procedure, a mixture of hypoxanthine, N,N-dimethylaniline, and phosphorus oxychloride is refluxed for 40 minutes. google.com After removing the excess phosphorus oxychloride by vacuum distillation at a temperature below 70°C, the mixture is processed. google.com The addition of methanesulfonic acid to the cooled solution of the crude 6-chloropurine in methylene chloride, followed by stirring for one hour in an ice bath, resulted in a 78% yield of this compound. google.com

Alternative approaches for the synthesis of 6-chloropurine itself involve using bis(trichloromethyl)carbonate as a chlorinating agent in the presence of an organic amine catalyst like triethylamine (B128534) or pyridine. patsnap.com These methods aim to avoid the harsh conditions and corrosive nature of phosphorus oxychloride, potentially offering a safer and more environmentally friendly process. patsnap.com Optimization of these newer methods involves adjusting the molar ratios of reactants and the reaction temperature to achieve high yields. patsnap.com

Precursors and Intermediate Derivatization in the Synthesis Pathway

The primary precursor for the synthesis of this compound is hypoxanthine . google.com This commercially available purine base is first converted into the key intermediate, 6-chloropurine . google.com The chlorination step is critical and is typically achieved by treating hypoxanthine with phosphorus oxychloride. google.comgoogle.com An organic base, such as N,N-dimethylaniline or pyridine, is often added to the reaction mixture. google.comgoogle.com

Another precursor that can be used is acetylhypoxanthine . google.com In this case, acetylhypoxanthine is reacted with phosphorus oxychloride and a tertiary amine catalyst (e.g., N,N-dimethylaniline, triethylamine, or pyridine) at temperatures between 100-105°C for 4-8 hours. google.com After the reaction is complete, the unreacted phosphorus oxychloride is removed, and the mixture is cooled and neutralized to precipitate the 6-chloropurine product. google.com

Once 6-chloropurine is formed, it is not always isolated in its free base form. Instead, it can be directly converted to its methanesulfonate salt. The crude reaction mixture containing 6-chloropurine is dissolved in a suitable solvent, and methanesulfonic acid is added to form the salt, which then precipitates from the solution. google.com This intermediate salt can then be used for further derivatization or converted back to the free 6-chloropurine base by treatment with water, preferably in the presence of a base. google.com

Chemical Reactivity and Derivatization of the 6-Chloropurine Moiety

The chlorine atom at the C6 position of the purine ring is a good leaving group, making 6-chloropurine a highly valuable intermediate for the synthesis of a wide range of C6-substituted purine derivatives. This reactivity is primarily exploited through nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Displacement Reactions at the C6 Position

The C6 position of 6-chloropurine is electrophilic and readily undergoes nucleophilic displacement with a variety of nucleophiles, including those based on nitrogen, oxygen, and sulfur. rsc.orgresearchgate.net These reactions provide access to diverse classes of purine analogues. cas.cz Efficient methods for these transformations have been developed, including microwave-assisted synthesis, which can lead to good to high yields in short reaction times, sometimes even under solvent-free conditions. rsc.orgresearchgate.net

The reactivity of the leaving group at the C6 position has been studied, with the order of displacement reactivity for halopurines being F > Br > Cl > I with butylamine (B146782) and F > Cl ≈ Br > I with methanol/DBU. researchgate.net This highlights that while chlorine is a very common and effective leaving group, other halogens can also be employed. researchgate.net Besides heteroatom nucleophiles, C-C bond formation is also possible. For instance, 6-chloropurines can react with activated aromatics in the presence of aluminum chloride to form 6-arylpurines. figshare.comnih.gov More advanced methods, such as photoredox/nickel dual catalysis, enable the coupling of 6-chloropurine with alkyl bromides to form C6-alkylated purines under mild conditions. nih.govnih.gov

Amination Reactions (e.g., N6-alkylation, N6-arylation)

Amination at the C6 position is one of the most common and significant transformations of 6-chloropurine, leading to the formation of N6-substituted adenines and their derivatives. cas.czresearchgate.net These reactions typically proceed via nucleophilic aromatic substitution, where an amine displaces the chloride. researchgate.net

A wide variety of primary and secondary amines, both alkyl and aryl, can be used as nucleophiles. researchgate.netresearchgate.net Reaction conditions can be tailored for efficiency. For example, an efficient and environmentally friendly catalyst-free and solvent-free amination reaction has been developed for synthesizing 6-substituted aminopurine nucleoside analogs in good yields. researchgate.net Microwave irradiation has also been successfully employed to accelerate these reactions, often using ethanol (B145695) or water as a solvent. researchgate.net

Palladium-catalyzed amination reactions have also been developed, extending the scope of applicable amines. scribd.com For instance, the treatment of a protected 6-chloropurine riboside with various alkyl and aryl amines in the presence of a palladium catalyst (like Pd2(dba)3/BINAP) and a base leads to the corresponding N6-substituted adenosine (B11128) analogues in fair to good yields. scribd.com Furthermore, direct N6-arylation of adenosine can be achieved through transition metal-free methods, offering a simple route for modification. rsc.orgresearchgate.net

The table below summarizes the results of microwave-assisted amination of an acyclic 6-chloropurine analogue with various amines, comparing conventional heating with microwave irradiation.

AmineConditionsTimeYield (%)Reference
CyclohexylamineConventional (reflux)12 h62 researchgate.net
Microwave (120°C)15 min85
BenzylamineConventional (reflux)12 h70 researchgate.net
Microwave (120°C)15 min92
MorpholineConventional (reflux)12 h65 researchgate.net
Microwave (120°C)15 min88
AnilineConventional (reflux)24 h40 researchgate.net
Microwave (120°C)30 min65
PyrrolidineConventional (reflux)12 h75 researchgate.net
Microwave (120°C)15 min95
Thiolation and Selenylation Reactions

The conversion of 6-chloropurine to 6-mercaptopurine (B1684380) (6-MP) and its selenium analogs is a critical transformation, as these compounds are well-known for their therapeutic properties. nih.gov The thiolation of 6-chloropurine is a standard method for the synthesis of 6-thiopurines. nih.gov

Similarly, selenopurines can be synthesized from 6-chloropurine. The reaction of 6-chloropurine with sodium hydroselenide or selenourea (B1239437) yields 6-selenopurine. nih.gov These reactions underscore the utility of 6-chloropurine as a precursor to a diverse range of 6-substituted purines with significant biological potential.

A series of 2-chloro-6-selanylpurine derivatives have been synthesized with yields reaching up to 84%. nih.govresearchgate.net Furthermore, the synthesis of acyclic selenopurine nucleosides has been achieved, demonstrating the versatility of these synthetic routes. researchgate.net

Table 1: Synthesis of Selanylpurine Derivatives

Starting Material Reagent Product Yield Reference
2,6-bistriazolylpurines Selenols or diselenides 6-selanyl-2-triazolylpurine derivatives up to 87% nih.gov
6-chloropurine Sodium hydroselenide or selenourea 6-selenopurine - nih.gov
Alkoxylation Reactions

Alkoxylation of 6-chloropurine provides access to 6-alkoxypurine derivatives. This transformation is typically achieved by reacting 6-chloropurine with an appropriate alcohol in the presence of a base. The synthesis of 6-alkoxy-2-aminopurines, for instance, has been accomplished through the nucleophilic aromatic substitution of 2-amino-6-chloropurine (B14584) with an alkoxide generated from the corresponding alcohol. researchgate.net However, these reactions can be slow and often require forcing conditions. researchgate.net

Alkylation Strategies at Purine Nitrogen Atoms

Alkylation of the purine ring can occur at different nitrogen atoms, with the N9 and N7 positions being the most common sites of substitution. The regioselectivity of this reaction is influenced by various factors, including the nature of the alkylating agent, the base, and the solvent used.

Direct alkylation of 6-chloropurine with alkyl halides often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product. nih.govacs.org

N9-Regioselective Alkylation Methodologies

Achieving regioselective alkylation at the N9 position is crucial for the synthesis of many biologically active purine derivatives. Various strategies have been developed to favor the formation of the N9-alkylated product. Microwave-assisted alkylation of 6-chloropurine has been shown to provide N9-alkylated derivatives with good yields and selectivity. ub.edu For example, the treatment of 6-chloropurine with isopropyl bromide under microwave irradiation leads exclusively to N9-isopropylpurine in high yields. ub.edu

Another approach to achieve N9-regioselectivity involves the use of specific reaction conditions. For instance, the alkylation of 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) with ethyl iodide in the presence of sodium hydride in DMF resulted in the exclusive formation of the N9-ethylpurine derivative. acs.orgnih.gov This high regioselectivity is attributed to the shielding of the N7 position by the proximal heteroaryl group. acs.orgnih.gov

A method for the direct regioselective N7-tert-alkylation of 6-substituted purines has also been developed, which can be adapted to produce N9 isomers under thermodynamic control. nih.govacs.org This method involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using SnCl4 as a catalyst. nih.govacs.org

Table 2: N9-Regioselective Alkylation of 6-Chloropurine Derivatives

Substrate Alkylating Agent Conditions Product Regioselectivity Reference
6-chloropurine Isopropyl bromide Microwave, (Bu)4NOH N9-isopropylpurine Exclusive N9 ub.edu
6-(2-butylimidazol-1-yl)-2-chloropurine Ethyl iodide NaH, DMF 6-(2-butylimidazol-1-yl)-2-chloro-9-ethylpurine Exclusive N9 acs.orgnih.gov
Mitsunobu Reaction Applications in N-Alkylation

The Mitsunobu reaction provides a powerful and versatile method for the N-alkylation of purines, including 6-chloropurine, with a wide range of alcohols. jst.go.jpnih.gov This reaction typically proceeds with inversion of configuration at the alcohol stereocenter and often favors alkylation at the N9 position of the purine ring. jst.go.jp The reaction of 6-chloropurine with various alcohols under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) has been successfully employed to prepare 9-alkyl-6-chloropurines. jst.go.jp Although the N9 isomer is generally the major product, the formation of the N7 isomer as a minor product is also observed. jst.go.jp

Cross-Coupling Reaction Facilitation on Purine Core

Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the functionalization of the purine core, allowing for the formation of carbon-carbon and carbon-heteroatom bonds at positions that are not readily accessible through classical nucleophilic substitution reactions.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl- and 6-alkenylpurines from 6-halopurines. researchgate.netthieme-connect.comlookchem.com The reaction of 9-benzyl-6-chloropurine with various boronic acids in the presence of a palladium catalyst and a base affords the corresponding 6-substituted purines in good to excellent yields. thieme-connect.comlookchem.com

The choice of reaction conditions is crucial for the success of the Suzuki-Miyaura coupling. For electron-rich arylboronic acids, anhydrous conditions in toluene (B28343) are often preferred, while aqueous DME is more suitable for electron-poor arylboronic acids and alkenylboronic acids. researchgate.netthieme-connect.comlookchem.com An efficient protocol for the Suzuki-Miyaura coupling of unprotected 6-chloropurines and their nucleosides has been developed using a water-soluble phosphine (B1218219) ligand, allowing the reaction to be performed in water or a water/n-butanol mixture. nih.govacs.orgacs.org This "green" chemistry approach offers significant advantages in terms of environmental impact and ease of product isolation. acs.org

Microwave-assisted Suzuki-Miyaura reactions of 6-chloropurines with sodium tetraarylborates in water have also been reported to give high yields of 6-arylpurines in short reaction times. researchgate.net

Table 3: Suzuki-Miyaura Coupling of 6-Chloropurine Derivatives

6-Chloropurine Derivative Coupling Partner Catalyst System Solvent Product Yield Reference
9-benzyl-6-chloropurine Phenylboronic acid Pd(PPh3)4, K2CO3 Toluene 9-benzyl-6-phenylpurine 95% thieme-connect.comlookchem.com
Unprotected 6-chloropurines Arylboronic acids Na2PdCl4, cataCXium F sulf Water or Water/n-butanol 6-Arylpurines - nih.govacs.orgacs.org

Modification at C2 and C8 Positions of Purine Ring

While the C6 position of 6-chloropurine is the most common site for substitution, the C2 and C8 positions also offer opportunities for further functionalization, leading to the creation of polysubstituted purine derivatives with diverse properties. Direct C-H functionalization or functionalization of pre-halogenated purines are common strategies.

Lithiation has been shown to be an effective method for introducing substituents at the C8 position. For example, lithiation of 9-substituted 2-amino-6-chloropurines at the C8 position, followed by quenching with an electrophile, allows for the introduction of halogens, alkyl groups, or a formyl group. researchgate.net Similarly, lithiation of 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine with LiTMP (lithium 2,2,6,6-tetramethylpiperidide) provides access to 6-chloro-2,8-dihalogenated purine derivatives, which are versatile intermediates for further transformations such as Sonogashira coupling. researchgate.net

The preparation of 6-chloro-2-iodo-9-tetrahydropyranylpurine from 6-chloropurine in three high-yield steps has been reported. researchgate.net This intermediate can then be selectively functionalized at the C2 position through palladium-catalyzed cross-coupling reactions. researchgate.net The ability to selectively modify the C2 and C8 positions, in addition to the C6 position, provides a powerful platform for the combinatorial synthesis of purine libraries.

Synthesis of Purine Conjugates and Hybrid Molecules

The conjugation of the 6-chloropurine scaffold to other molecules, such as amino acids, peptides, or other heterocyclic systems, is a widely used strategy to develop new chemical entities with specific biological activities. The C6-chloro group serves as an excellent anchor for attaching these moieties through nucleophilic substitution reactions.

For example, N-(purin-6-yl)amino acids can be synthesized by reacting 6-chloropurine with the corresponding omega-amino acids in an aqueous sodium carbonate solution under reflux. researchgate.net These purine-amino acid conjugates can act as linkers to attach other molecules. In one study, purine conjugates with 7,8-difluoro-3,4-dihydro-3-methyl-2H- wikipedia.orgrsc.orgbenzoxazine were synthesized, where the two moieties were connected via an omega-amino acid residue attached to the C6 position of the purine nucleus. researchgate.net

Furthermore, 6-chloropurine and its riboside derivative have been used in the synthesis of various adenosine derivatives. nih.gov These syntheses often involve the displacement of the C6-chloro group with an appropriate amine, leading to the formation of N6-substituted adenosine analogues.

Table 4: Examples of Purine Conjugate Synthesis from 6-Chloropurine

Conjugating MoleculeReaction ConditionsProduct TypeReference
Omega-amino acidsNa₂CO₃, H₂O, refluxN-(purin-6-yl)amino acids researchgate.net
7,8-difluoro-3,4-dihydro-3-methyl-2H- wikipedia.orgrsc.orgbenzoxazine (via amino acid linker)Nucleophilic substitutionPurine-benzoxazine conjugate researchgate.net
Various amines (with 6-chloropurine riboside)Nucleophilic substitutionN⁶-substituted adenosine derivatives nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural determination of organic molecules, including 6-chloropurine and its derivatives. Through a suite of one- and two-dimensional experiments, a complete picture of the molecular framework can be assembled.

High-resolution one-dimensional NMR spectroscopy, specifically ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within a molecule.

For the parent compound, 6-chloropurine, characteristic signals in the ¹H NMR spectrum reveal the presence of the purine ring protons. chemicalbook.com Similarly, the ¹³C NMR spectrum displays distinct resonances for each carbon atom in the purine core, with their chemical shifts influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms within the heterocyclic system. chemicalbook.com

In derivatives of 6-chloropurine, such as 6-chloropurine ribonucleoside, the addition of a ribose sugar moiety introduces a new set of proton and carbon signals. The ¹H NMR spectrum of 6-chloropurine ribonucleoside shows signals corresponding to the anomeric proton and other protons of the sugar ring, in addition to the purine protons. chemicalbook.com The ¹³C NMR spectrum of this derivative exhibits signals for the carbons of the ribose unit alongside those of the 6-chloropurine core. chemicalbook.com

The analysis of N-9 substituted 6-chloropurine derivatives further illustrates the power of NMR. The presence of a singlet at approximately δ 2.32 ppm in the ¹H NMR spectrum is indicative of a C-H proton from the substituent, confirming its attachment to the purine ring. The observation of only two singlets for the H-2 and H-8 protons of the purine ring confirms that the substitution reaction occurred at the N-9 position without displacing the chlorine atom at C-6. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for 6-Chloropurine and a Derivative

Compound Nucleus Chemical Shift (ppm)
6-Chloropurine ¹H Signals corresponding to purine protons chemicalbook.com
¹³C Resonances for purine carbons chemicalbook.com

Note: Specific chemical shift values can vary depending on the solvent and the specific substituent.

Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity and spatial relationships between atoms in complex molecules.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is instrumental in assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms within the molecule. For instance, in a 6-chloropurine derivative, an HSQC spectrum would show a cross-peak between a specific proton signal and the carbon signal of the atom to which it is attached. columbia.edusdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is crucial for piecing together the molecular skeleton by identifying long-range couplings. For example, it can confirm the point of attachment of a substituent to the 6-chloropurine core by showing a correlation between a proton on the substituent and a carbon atom in the purine ring. columbia.edusdsu.edu

Correlation Spectroscopy (COSY): COSY spectra identify protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu In the context of 6-chloropurine derivatives containing, for example, a sugar moiety, COSY would reveal the connectivity of the protons within the sugar ring. researchgate.net

The combined application of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the structure of 6-chloropurine derivatives. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, which in turn allows for the determination of the elemental composition of a molecule. mdpi.comnih.gov This is a critical step in the characterization of newly synthesized compounds.

For 6-chloropurine, HRMS can precisely determine its molecular weight, which is 154.557 g/mol . nist.gov The high mass accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.com

In the analysis of 6-chloropurine derivatives, HRMS is used to confirm the successful incorporation of substituents. For example, in a study of N-9 substituted 6-chloropurine derivatives, the mass spectra showed [M+1], [M+2], and [M+4] peaks that were in agreement with their calculated molecular weights, confirming the structures of the synthesized compounds. researchgate.net The isotopic pattern, particularly the presence of the [M+2] peak due to the chlorine atom, is a key diagnostic feature.

Table 2: HRMS Data for 6-Chloropurine

Property Value Source
Molecular Formula C₅H₃ClN₄ nist.gov
Molecular Weight 154.557 g/mol nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. libretexts.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific types of bonds and functional groups.

The IR spectrum of 6-chloropurine would exhibit characteristic absorption bands for the N-H and C-H stretching vibrations of the purine ring. nih.gov The spectrum would also show absorptions corresponding to the C=N and C=C bonds within the heterocyclic system.

In the case of 6-chloropurine derivatives, the IR spectrum provides evidence for the presence of new functional groups introduced by the substituents. For instance, in N-9 substituted derivatives, the disappearance of the N-H peak of the 6-chloropurine starting material and the appearance of new bands corresponding to the substituent confirm the successful reaction. researchgate.net If the substituent contains a carbonyl group, a strong absorption band would be observed in the region of 1670-1780 cm⁻¹. libretexts.org

For methanesulfonate derivatives, characteristic peaks for the sulfonate group would be expected. The asymmetric and symmetric stretching vibrations of the SO₃ group typically appear around 1190 cm⁻¹ and 985 cm⁻¹, respectively. researchgate.net The S-O stretching vibration would also be present. researchgate.net

Table 3: General IR Absorption Regions for Functional Groups Relevant to 6-Chloropurine and its Derivatives

Functional Group Absorption Region (cm⁻¹) Vibration Type
N-H 3300 - 3500 Stretching
C-H (aromatic) 3000 - 3100 Stretching
C-H (aliphatic) 2850 - 2960 Stretching
C=O 1670 - 1780 Stretching
C=N, C=C 1450 - 1650 Stretching

X-ray Crystallography for Solid-State Structural Determination of Analogues

While a specific crystal structure for this compound was not found in the search results, the crystal structures of numerous purine and pyrimidine (B1678525) analogues have been determined. grantome.comresearchgate.net These studies are invaluable for understanding the structural features that are important for the biological activity of this class of compounds.

The crystal structure of a 6-chloropurine analogue would definitively confirm the connectivity of the atoms and the geometry of the purine ring system. It would also reveal the conformation of any substituents attached to the purine core. For example, in the case of a nucleoside analogue, X-ray crystallography would show the orientation of the sugar moiety relative to the purine base.

Furthermore, the analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence the physical properties and biological activity of the compound. The determination of the crystal structure of human erythrocytic purine nucleoside phosphorylase (PNP) in complex with various purine nucleoside analogues has been instrumental in understanding the enzyme's active site and in the design of novel inhibitors. grantome.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and molecular structure of purine (B94841) derivatives. Such studies provide a foundational understanding of the molecule's behavior.

For instance, DFT calculations at the B3LYP/6-31+G* level have been used to determine various quantum chemical parameters for a range of purine derivatives. researchgate.net These parameters, including the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), electronegativity (χ), and chemical hardness (η), are crucial for predicting molecular reactivity and stability. researchgate.net

A comparative analysis of four 6-chloropurine (B14466) crystal structures using DFT has been reported to understand their crystallographic and electronic properties. researchgate.net Furthermore, studies on related purine analogs like 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG) have utilized DFT to investigate their potential as corrosion inhibitors, highlighting the nucleophilic nature of the sulfur and nitrogen atoms. rsc.orgresearchgate.net The electronic properties of these molecules are key to their interaction with metallic surfaces. rsc.orgresearchgate.net

The tautomeric preferences of purine derivatives are also a subject of quantum chemical investigation. Studies on guanine (B1146940) analogs such as 6-chloroguanine have shown that they exist predominantly in the keto-N9H and keto-N7H tautomeric forms in solution. nih.gov These findings are supported by comparisons between experimental ultraviolet resonance Raman spectra and DFT-computed normal modes. nih.gov

Table 1: Calculated Quantum Chemical Parameters for Selected Purine Derivatives

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)
Guanine-5.79-0.735.06
2,6-dithiopurine-6.21-1.574.64
Hypoxanthine (B114508)-6.24-0.925.32
Adenine-6.11-0.835.28

Data sourced from DFT/B3LYP/6-31+G calculations. researchgate.net*

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful tools to predict the binding modes and affinities of small molecules like 6-chloropurine derivatives to biological targets. These computational techniques are crucial in drug discovery for identifying potential lead compounds.

Docking studies have been performed on novel 9-(2-hydroxypropyl)purine nucleoside analogs, including a 6-chloropurine derivative, with herpesviral thymidine (B127349) kinases (HSV-1 TK and VZV TK). harvard.edu These simulations, using programs like AutoDock, revealed multiple potential binding modes for these compounds within the enzyme's active site, which was consistent with experimental binding affinity data. harvard.edu

In another study, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are analogs of purines, were subjected to molecular docking against cyclin-dependent kinases (CDK2 and CDK9). tpcj.orgresearchgate.net The results indicated that these compounds fit well into the active sites of the kinases, with docking scores comparable to known inhibitors. tpcj.orgresearchgate.net For example, one derivative formed hydrogen bonds with key amino acid residues like Leu83 and His84 in the CDK2 active site. tpcj.org

Furthermore, molecular docking has been employed to investigate the interaction of novel purine derivatives of sulfonamides with the Epidermal Growth Factor Receptor (EGFR). researchgate.net The validity of the docking protocol was confirmed by re-docking the co-crystallized ligand, which showed a low root-mean-square deviation (RMSD) and reproduced key hydrogen bond interactions. researchgate.net

Conformational Analysis and Energetic Profiles

The biological activity of flexible molecules like purine nucleosides is often dictated by their conformational preferences. Conformational analysis aims to identify the stable conformations and the energy barriers between them.

Semi-empirical potential energy calculations have been used to explore the preferred conformations of various nucleosides, including those with five-membered base rings which share conformational similarities with purine nucleosides. nih.gov These studies analyze the glycosyl bond rotation (syn vs. anti conformation) and the puckering of the sugar ring. nih.gov For many purine nucleosides, there is a dynamic equilibrium between N and S-type sugar conformers in solution. nih.gov

In the context of enzyme-bound states, nucleosides often adopt strained, high-energy conformations. nih.gov X-ray crystallographic analysis of nucleoside phosphorylases shows that the bound nucleosides are in a high-syn conformation, which is energetically unfavorable for the free nucleoside but stabilized by interactions with the enzyme. nih.gov Molecular dynamics simulations on human purine nucleoside phosphorylase have further explored the link between conformational motions and the catalytic activity of the enzyme. acs.org

Prediction of Reactivity and Regioselectivity in Chemical Transformations

Theoretical methods are valuable for predicting the reactivity and regioselectivity of chemical reactions involving purines. Understanding where a reaction is likely to occur on the purine ring is crucial for the synthesis of specific derivatives.

The regioselectivity of glycosylation of 6-chloropurine has been a subject of study, with efforts to control the reaction to favor the N7-isomer over the more commonly formed N9-isomer. nih.gov Similarly, direct N7 regioselective tert-alkylation of 6-substituted purines has been developed, with the reaction conditions optimized to yield the desired N7 isomer. nih.gov

The reactivity of substituted purines in strongly basic media has also been investigated. wur.nl For instance, the reaction of 6-chloropurine with nucleophiles can lead to substitution at the C6 position. The orientation of nucleophilic substitution in the purine ring is influenced by the electron density distribution, which can be modeled using quantum chemical methods. acs.org

Recent advances in the functionalization of C-H and N-H bonds in purines have also been reviewed, highlighting the synthetic and mechanistic aspects of achieving regioselectivity at the C2, C6, C8, N7, and N9 positions. rsc.org

Biological Activity and Molecular Mechanisms in Preclinical Models

In Vitro Evaluation of Biological Potency of Derivatives

The in vitro assessment of 6-chloropurine (B14466) derivatives has revealed a broad spectrum of biological activities, highlighting their potential as antiviral, anticancer, and enzyme-inhibiting agents.

Derivatives of 6-chloropurine have demonstrated notable antiviral effects against several human herpesviruses.

6-Chloropurine arabinoside (3a) showed potent activity against varicella-zoster virus (VZV) and moderate activity against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and vaccinia virus. nih.gov Its anti-VZV activity is dependent on phosphorylation by the virus-induced thymidine (B127349) kinase (TK). nih.gov However, its activity against HSV-1 is not dependent on the viral TK. nih.gov

6-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)purine (3b) , a 2'-fluoro derivative, was also evaluated but did not show significant activity against the tested DNA or RNA viruses at subtoxic concentrations. nih.gov

Methylenecyclopropane analogs with 6-alkoxy and 6-alkylthio substitutions, derived from 6-chloropurine, have shown a broad spectrum of activity against human herpesviruses, including human cytomegalovirus (HCMV), HSV-1, and HSV-2. nih.govresearchgate.net The antiviral action of these compounds against HCMV appears to rely on the HCMV UL97 kinase. nih.govresearchgate.net

Nucleoside analogues with a 6-chloropurine base have also been identified as effective against SARS-CoV. nih.govnih.gov Two such compounds, designated as 1 and 11 , showed promising antiviral activity comparable to known agents like mizoribine (B1677216) and ribavirin. nih.govnih.gov The presence of the chlorine atom at the 6-position was deemed important for this activity. nih.gov

Table 1: Antiviral Activity of Selected 6-Chloropurine Derivatives
CompoundTarget VirusActivity/FindingCitation
6-Chloropurine arabinosideVZV, HSV-1, HSV-2Potent against VZV, moderate against HSV-1/2. nih.gov
Methylenecyclopropane analogsHCMV, HSV-1, HSV-2Broad-spectrum activity. nih.govresearchgate.net
Nucleoside Analogue 1SARS-CoVIC50: 48.7 µM nih.gov
Nucleoside Analogue 11SARS-CoVIC50: 14.5 µM nih.gov

The antiproliferative and cytotoxic effects of 6-chloropurine derivatives have been evaluated in various cancer cell lines, demonstrating their potential as anticancer agents. google.comacs.org Purine (B94841) analogues, in general, are known to interfere with DNA replication, a key process in cancer cell proliferation. wikipedia.orgnih.gov

Dihalogenated purine nucleoside analogues have been studied for their cytotoxic potential in the leukemic cell line HL-60. mdpi.com However, their inhibitory effect was found to be substantially lower than that of the monohalogenated drug cladribine. mdpi.com

2-Acetamido-6-chloropurine (2ACAP) has been noted for its potent inhibitory effect on the proliferation of various cancer cells, including those of the colon, breast, and prostate. biosynth.com

6-Mercaptopurine (B1684380) derivatives , synthesized from 6-chloropurine, have shown improved therapeutic efficacy. researchgate.net For instance, certain 1,2,4-triazole-sulfhydryl derivatives of 6-mercaptopurine exhibited significant cytotoxic activity against CLL-119, L1210, and HL60 cell lines. researchgate.net

6-Chloropurine nucleosides linked to bicyclic skeletons , such as 9-norbornyl-6-chloropurine (NCP), have been identified as promising chemotherapeutic agents. researchgate.net Studies on K562 cells treated with active nucleoside derivatives have shown induction of apoptosis and G2/M cell cycle arrest. researchgate.net

Quinazoline derivatives incorporating a 6-chloro substituent have been synthesized and tested against several cancer cell lines. ajchem-a.com Compound 2 (6-(chloro)-3-((4-nitrophenyl) amino)-4-thiomorpholinoquinazolin-3-ium) was identified as a lead nucleus for further development due to its cytotoxic profile against cell lines like MCF-7 and HEK-293. ajchem-a.com

Table 2: Cytotoxicity of Selected 6-Chloropurine Derivatives
Compound TypeCell Line(s)Key FindingCitation
Dihalogenated purine nucleosidesHL-60Lower activity compared to cladribine. mdpi.com
2-Acetamido-6-chloropurine (2ACAP)Colon, breast, prostatePotent antiproliferative effect. biosynth.com
6-Mercaptopurine-1,2,4-triazole derivativesCLL-119, L1210, HL60Improved therapeutic efficacy over parent drug. researchgate.net
6-Chloropurine nucleosidesK562Induction of apoptosis and G2/M cell cycle arrest. researchgate.net
6-Chloro-quinazoline derivative (Compound 2)MCF-7, HEK-293Identified as a promising lead compound. ajchem-a.com

Certain derivatives of 6-chloropurine have been investigated for their ability to inhibit specific enzymes, such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases.

2-Acetamido-6-chloropurine (2ACAP) is described as a nucleophilic agent that inhibits cholinesterase by binding to the enzyme. biosynth.com

6-Selanyl-9H-purine derivatives , synthesized from 6-chloropurine, have been evaluated for their AChE inhibitory activity. acs.org Specifically, 6-((4-fluorophenyl)selanyl)-9H-purine was found to inhibit AChE activity and improve memory in in vivo models, suggesting its potential as a therapeutic agent for Alzheimer's disease. acs.org

The antioxidant properties of purine derivatives, including those derived from 6-chloropurine, have also been a subject of investigation.

A series of N-linked phosphonamidate derivatives of 6-chloropurine were synthesized and evaluated for their antioxidant activity using the DPPH method. researchgate.net Several of these compounds demonstrated promising antioxidant capabilities. researchgate.net

6-Selanyl-9H-purine derivatives were also assessed for their in vitro antioxidant effects. acs.org The compounds 6-((4-chlorophenyl)selanyl)-9H-purine and 6-(p-tolylselanyl)-9H-purine showed notable antioxidant effects. acs.org General studies on purine alkaloids suggest that while chemical and cellular assays are useful, their results may not fully capture the complete antioxidant potential within a living organism. nih.govpolyu.edu.hk

Elucidation of Molecular Mechanisms of Action in Cellular Systems

Understanding the molecular interactions of 6-chloropurine derivatives is crucial for explaining their biological effects. These compounds often act as antimetabolites, interfering with the synthesis and function of nucleic acids by targeting key enzymes. wikipedia.orgnih.gov

Derivatives of 6-chloropurine can exert their biological effects by interacting with a variety of enzymes involved in purine metabolism and signaling.

Modulation of Intracellular Pathways (e.g., glutathione (B108866) depletion)

The antitumor activity of 6-chloropurine and its derivatives is closely linked to their ability to modulate critical intracellular pathways, most notably through the depletion of glutathione (GSH). medchemexpress.comnih.gov Glutathione is a vital antioxidant and plays a key role in cellular detoxification processes. Its depletion can render cancer cells more susceptible to oxidative stress and subsequent cell death.

In preclinical studies, 6-chloropurine has been shown to be a substrate for glutathione S-transferase (GST), an enzyme that catalyzes the conjugation of glutathione to various electrophilic compounds. nih.gov This reaction leads to the formation of S-(6-purinyl)glutathione. medchemexpress.comnih.gov This metabolic process consumes intracellular glutathione, leading to its depletion. nih.gov

Research on 9-norbornyl-6-chloropurine (NCP), a derivative of 6-chloropurine, has provided detailed insights into this mechanism. In leukemia cell lines (CCRF-CEM), treatment with NCP resulted in a rapid decrease in intracellular GSH levels. nih.gov This depletion of glutathione was found to be a critical trigger for a cascade of downstream events, including the induction of endoplasmic reticulum (ER) stress, the production of reactive oxygen species (ROS), and lipid peroxidation, ultimately leading to mitochondrial dysfunction and apoptosis. nih.gov

Furthermore, studies have demonstrated that inhibiting glutathione S-transferase or depleting glutathione levels prior to treatment can enhance the cytotoxicity of 6-chloropurine derivatives. nih.gov This co-dependency highlights the central role of glutathione modulation in the mechanism of action of these compounds. The induced depletion of GSH not only sensitizes cells to oxidative damage but also affects the activity of several other GSH-dependent enzymes, further disrupting cellular homeostasis. nih.gov

Table 1: Impact of 6-Chloropurine Derivatives on Glutathione Metabolism

Compound Cell Line Key Finding Reference
6-Chloropurine Rat models Metabolized to S-(6-purinyl)glutathione, a precursor to 6-mercaptopurine. medchemexpress.comnih.gov
9-Norbornyl-6-chloropurine (NCP) CCRF-CEM (leukemia) Induces rapid glutathione depletion, leading to ER stress, ROS production, and apoptosis. nih.govnih.gov
9-Norbornyl-6-chloropurine (NCP) CCRF-CEM (leukemia) Inhibition of GST or GSH depletion enhances NCP's cytotoxicity. nih.gov

Cell Cycle Perturbation Analysis

6-chloropurine and its nucleoside analogues have been shown to exert significant effects on cell cycle progression, a hallmark of their antiproliferative activity. nih.gov By disrupting the normal sequence of the cell cycle, these compounds can inhibit the growth and division of cancer cells.

Studies on new series of purine nucleosides based on a 6-chloropurine scaffold have demonstrated their ability to induce cell cycle arrest, particularly at the G2/M phase. nih.gov This phase of the cell cycle is critical for cell growth and preparation for mitosis. By arresting cells in G2/M, 6-chloropurine derivatives prevent them from entering mitosis and dividing, thus halting proliferation. This effect has been observed in various human cancer cell lines, including melanoma, lung carcinoma, ovarian carcinoma, and colon adenocarcinoma. nih.gov

The mechanism of cell cycle arrest is often linked to the induction of apoptosis. For instance, in K562 leukemia cells, the antiproliferative effects of certain 6-chloropurine nucleosides were attributed to the induction of apoptosis, which was preceded by cell cycle arrest. researchgate.net Similarly, 9-norbornyl-6-chloropurine was found to induce a concentration-dependent arrest in the G2/M phase in T-cell lymphoblast cells, an event that was closely associated with the onset of apoptosis. nih.gov

The metabolite of 6-chloropurine, 6-mercaptopurine (6-MP), has also been shown to induce cell cycle arrest. In studies on developing fetal rat brains, 6-MP caused an accumulation of neural progenitor cells in the G2/M and S phases, indicating a disruption of cell cycle progression. nih.gov

Table 2: Effects of 6-Chloropurine and its Derivatives on the Cell Cycle

Compound Cell Line(s) Effect on Cell Cycle Reference
6-Chloropurine nucleosides Human melanoma, lung, ovarian, colon carcinoma G2/M phase arrest nih.gov
6-Chloropurine nucleosides K562 (leukemia) Apoptosis induction linked to cell cycle perturbation researchgate.net
9-Norbornyl-6-chloropurine (NCP) CCRF-CEM (leukemia) Concentration-dependent G2/M arrest nih.gov
6-Mercaptopurine (6-MP) Fetal rat neural progenitor cells Accumulation in G2/M and S phases nih.gov

Transport and Cellular Uptake Mechanisms in Model Systems

The efficacy of 6-chloropurine and its derivatives is dependent on their ability to enter target cells. Research into the transport and cellular uptake mechanisms has primarily focused on its major metabolite, 6-mercaptopurine, and related nucleoside analogues. These studies provide valuable insights into how these compounds cross the cell membrane to exert their biological effects.

Transport experiments with 9-norbornyl-6-chloropurine (NCP) using Caco-2 cell monolayers, a model for the intestinal epithelium, indicated good permeability. nih.gov This suggests that NCP has the potential for oral bioavailability. The study identified three metabolites after transport: a glutathione conjugate (NCP-GS), NCP-cysteinylglycine, and NCP-cysteine, underscoring the role of intracellular metabolism following uptake. nih.gov

While direct studies on the uptake of 6-chloropurine are limited, research on 6-mercaptopurine provides a strong surrogate understanding. The cellular uptake of 6-mercaptopurine is a complex process involving multiple pathways. It is known to be a substrate for multidrug resistance-associated protein 4 (MRP4), which can influence its transport across cellular membranes.

The electrophilic nature of the 6-chloropurine moiety itself is thought to play a role in its activity. It has been suggested that this feature may allow it to form a covalent bond with target enzymes, potentially leading to irreversible inhibition. nih.gov This reactivity would be contingent on its successful transport into the cell.

Table 3: Cellular Transport and Uptake of 6-Chloropurine Derivatives

Compound Model System Key Finding on Transport/Uptake Reference
9-Norbornyl-6-chloropurine (NCP) Caco-2 cell monolayers Good permeability, suggesting potential for oral absorption. nih.gov
6-Chloropurine moiety Theoretical Electrophilic nature may allow for covalent bonding with intracellular targets. nih.gov

Structure Activity Relationship Sar Studies of 6 Chloropurine Derivatives

Correlative Analysis of Structural Modifications at C2, C6, C8, and N9 Positions with Biological Efficacy

Systematic modification of the 6-chloropurine (B14466) scaffold has yielded crucial insights into the structural requirements for various biological activities, including antiviral and anticancer effects.

C6 Position: The substituent at the C6 position is paramount for the biological activity of many purine (B94841) derivatives. The chlorine atom in 6-chloropurine is a key feature, acting as a good leaving group in nucleophilic substitution reactions, which allows for the synthesis of a wide range of C6-substituted purines. mdpi.com In studies on anti-SARS-CoV agents, the presence of a chlorine atom at the C6 position was found to be important for antiviral activity. nih.gov The electrophilic nature of the 6-chloropurine moiety may allow it to form a covalent bond with a target enzyme, leading to irreversible inhibition. nih.gov When the chlorine was replaced by weaker leaving groups, such as methoxy (B1213986) (–OMe) or methylthio (–SMe), a significant decrease in antiviral activity was observed. nih.gov However, in other contexts, such as for positive inotropic activity, thioether-linked derivatives at C6 were found to be superior to their oxygen and nitrogen isosteres. In contrast, for antitumor activity, an arylpiperazinyl system connected at the C6 position of the purine ring was found to be beneficial.

C2 Position: Modifications at the C2 position have also been shown to significantly impact biological efficacy. For instance, the introduction of an amino group at the C2 position of a 6-chloropurine nucleoside, creating a guanine-like derivative, was found to be unfavorable for anti-SARS-CoV activity. nih.gov Furthermore, SAR studies on 2,6,9-trisubstituted purines as potential antitumor agents have indicated that the use of bulky systems at the C2 position of the purine is not favorable for cytotoxic activity.

N9 Position: The N9 position is a common site for substitution, often with sugar moieties in nucleosides or with various alkyl and aryl groups. The nature of the substituent at N9 can influence the compound's uptake, metabolism, and interaction with target enzymes. For example, in the development of antiproliferative agents, 6-morpholino and 6-amino-purine derivatives were synthesized with sulfonyl groups at the N9 position. These N9-sulfonylated products showed notable activity against human carcinoma, lymphoma, and leukemia cells. The sulfonylation reaction occurred regioselectively at the N9 position, highlighting its accessibility and importance for derivatization.

C8 Position: While the C2, C6, and N9 positions have been extensively studied, information regarding the systematic modification of the C8 position of 6-chloropurine derivatives and its direct correlation with biological efficacy is less documented in the reviewed literature. General studies on purines have explored reactions like isotopic hydrogen exchange at the C8 position, but comprehensive SAR studies focusing on C8 substitutions for this specific class of compounds are not as prevalent. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is invaluable in drug discovery for predicting the activity of novel compounds and optimizing lead structures.

For purine derivatives, 3D-QSAR models have been developed to understand the structural requirements for antitumor activity. In a study on 2,6,9-trisubstituted purine derivatives, 3D-QSAR models were generated to correlate the compounds' cytotoxicity against different cancer cell lines with their structural features. The models revealed that steric properties had a more significant contribution to the cytotoxic activity than electronic properties. This suggests that the size and shape of the substituents are critical for the interaction with the biological target. These QSAR models serve as predictive tools to guide the design of new derivatives with potentially enhanced potency and selectivity.

Impact of Substituent Electronic and Steric Properties on Activity

The electronic and steric properties of substituents on the 6-chloropurine ring play a crucial role in determining the molecule's reactivity, conformation, and ability to bind to target macromolecules.

Steric Properties: As indicated by 3D-QSAR studies, steric factors are often the dominant determinant of biological activity for this class of compounds. The analysis of 2,6,9-trisubstituted purines showed that steric properties accounted for approximately 70% of the contribution to cytotoxicity, while electronic properties accounted for 30%. The bulkiness of substituents can influence the regioselectivity of reactions. For example, in the acylation of N6-substituted adenines, bulky substituents at the N6-position can shield the proximal N7 position, thus favoring substitution at the N9 position. This steric hindrance is a critical factor in controlling the synthetic outcome and, consequently, the biological profile of the resulting isomers. The negative impact of bulky groups at the C2 position on cytotoxicity further underscores the importance of steric considerations in the design of active 6-chloropurine derivatives.

Electronic Properties: While often secondary to steric effects, the electronic properties of substituents are also significant. The electrophilicity of the 6-chloropurine moiety, conferred by the electron-withdrawing chlorine atom, is thought to be important for its mechanism of action in some cases, potentially through covalent bond formation. nih.gov In studies of purine derivatives as positive inotropic agents, the substitution of electron-withdrawing groups on a benzhydryl moiety attached to the purine core was found to increase potency. This highlights that modulating the electronic landscape of the molecule can fine-tune its activity.

The following table summarizes the observed effects of substitutions on the biological activity of 6-chloropurine derivatives based on research findings.

PositionModificationObserved Effect on Biological ActivityReference
C6 Chlorine (Cl)Important for anti-SARS-CoV activity nih.gov
Methoxy (-OMe) / Methylthio (-SMe)Diminished anti-SARS-CoV activity nih.gov
Thioether linkageSuperior for positive inotropic activity
Arylpiperazinyl groupBeneficial for antitumor cytotoxicity
C2 Amino (-NH2) groupUnfavorable for anti-SARS-CoV activity nih.gov
Bulky substituentsUnfavorable for antitumor cytotoxicity
N9 Sulfonyl groupShowed antiproliferative activity

This table is generated based on the textual analysis and is for illustrative purposes.

Bioisosteric Replacements and Their Influence on Pharmacological Profiles

Bioisosteric replacement is a strategy in medicinal chemistry used to design analogs of a lead compound by replacing an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, or reducing toxicity.

In the context of 6-chloropurine derivatives, this concept is highly relevant. A classic example is the comparison of the biological activity of derivatives where the C6 substituent is varied. As mentioned, replacing the chlorine at C6 with oxygen- or sulfur-based nucleophiles can dramatically alter the compound's efficacy. The finding that thioether-linked purine derivatives were superior to their oxygen and nitrogen isosteres as positive inotropic agents is a clear demonstration of the impact of bioisosteric replacement.

Another direct example is the substitution of the C6-chlorine with a methoxy (–OMe) or methylthio (–SMe) group, which are bioisosteres of the hydroxyl group. In the case of anti-SARS-CoV agents, these replacements led to a loss of activity, indicating that the specific properties of the chlorine atom are crucial in this context. nih.gov The principles of bioisosteric replacement are a powerful tool, allowing chemists to explore chemical space around a pharmacophore to optimize its pharmacological profile. For instance, replacing a carbon atom with a sulfur atom in related heterocyclic systems has been shown to significantly impact anti-inflammatory activity, demonstrating the broad applicability of this principle.

Conclusion and Future Research Trajectories

Summary of Key Findings and Research Advancements

6-Chloropurine (B14466) methanesulfonate (B1217627) has been established as a key intermediate in the synthesis of a wide array of biologically significant purine (B94841) derivatives. Research has solidified its role primarily as a salt of 6-chloropurine, which facilitates easier handling and isolation compared to the free base, a significant advantage for large-scale chemical preparations. google.com A primary advancement has been the development of efficient methods to produce 6-chloropurine methanesulfonate from hypoxanthine (B114508). google.com This process involves reacting hypoxanthine with a chlorinating agent like phosphorus oxychloride in the presence of an organic base, followed by treatment with methanesulfonic acid to precipitate the salt. google.com

The utility of 6-chloropurine, and by extension its methanesulfonate salt, lies in the reactivity of the chlorine atom at the C6 position. This position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This has been extensively exploited to synthesize 6-aminopurines, 6-mercaptopurines, and 6-alkoxypurines, which are precursors to compounds with potential therapeutic applications. google.comdaneshyari.comjchps.com Notably, 6-chloropurine is a direct precursor to 6-mercaptopurine (B1684380), a well-known chemotherapeutic agent. medchemexpress.comgoogle.com Research has also demonstrated its use in creating sulfonamide and carbamate (B1207046) derivatives with potential antimicrobial activities. researchgate.net Furthermore, direct arylation reactions of 6-chloropurines have been developed, expanding the library of C6-aryl-substituted purine analogues. nih.gov These advancements underscore the compound's importance as a versatile scaffold in medicinal chemistry and drug discovery for developing agents with anticancer and antiviral properties. nih.govnih.gov

Identification of Research Gaps and Challenges

Despite the advancements, several challenges and research gaps persist. A significant challenge in purine synthesis is achieving regioselectivity. rsc.org The purine core has multiple nitrogen atoms (N1, N3, N7, and N9) that can be substituted, and controlling the site of substitution, particularly during alkylation, can be difficult, often leading to mixtures of isomers. rsc.org While using the methanesulfonate salt improves isolation of the 6-chloropurine core, subsequent reactions still face selectivity issues.

Another challenge lies in the environmental impact and safety of the synthesis methods. Traditional syntheses often employ harsh reagents like phosphorus oxychloride, which is corrosive and generates phosphorus-containing waste that is difficult to treat. patsnap.comgoogle.com While alternative, greener methods using reagents like bis(trichloromethyl)carbonate are being explored, they are not yet universally adopted. patsnap.com There is a need for more robust, scalable, and environmentally benign synthetic routes.

Furthermore, while many derivatives have been synthesized from 6-chloropurine, a comprehensive understanding of the structure-activity relationships (SAR) for these new compounds is often lacking. nih.gov The link between specific substitutions and the resulting biological activity, such as kinase inhibition or antimicrobial effects, requires more systematic investigation. acs.org The metabolic fate and potential off-target effects of many novel purine analogs derived from 6-chloropurine also remain underexplored. capes.gov.br

Prospective Directions for Rational Design and Synthesis of Advanced Purine Analogs

Future research is poised to move towards more rational and targeted design of advanced purine analogs, leveraging the 6-chloropurine scaffold.

Key prospective directions include:

Development of Greener Synthetic Methodologies: A major focus will be the development of more sustainable synthesis protocols that avoid hazardous reagents like phosphorus oxychloride. patsnap.com This includes the use of solid-supported catalysts, flow chemistry, and safer chlorinating agents to minimize waste and improve safety and scalability. researchgate.net

Computational and Rational Drug Design: The use of computational modeling and rational drug design will be crucial for predicting the binding modes and affinities of new purine analogs with their biological targets, such as protein kinases or viral enzymes. mdpi.comaustinpublishinggroup.com This approach can guide the synthesis of more potent and selective inhibitors, reducing the trial-and-error aspect of drug discovery. acs.org For instance, designing purine derivatives with increased flexibility or specific hydrogen-bonding patterns can enhance target engagement. mdpi.com

Expansion of Chemical Diversity: There is significant potential in creating hybrid molecules that combine the purine scaffold with other pharmacophores to develop agents with dual-targeting capabilities or improved pharmacological profiles. nih.gov Exploring novel and diverse substituents at the C6 position and other positions of the purine ring will continue to be a fruitful area of research, potentially leading to compounds that can overcome drug resistance. rsc.orgdigitellinc.com

Elucidation of Biological Mechanisms: Future studies should integrate synthesis with in-depth biological evaluation. This includes not only assessing the primary activity but also investigating the mechanism of action, such as the impact on cellular signaling pathways like purine metabolism and protein synthesis. capes.gov.brnih.govnih.gov Understanding how these analogs interact with cellular machinery will be key to developing safer and more effective therapeutics. researchgate.netacs.org

By addressing the current gaps through these future research trajectories, the full potential of this compound as a starting material for the next generation of advanced purine analogs can be realized.

Q & A

Q. What are the standard synthetic routes for preparing 6-chloropurine methanesulfonate, and what analytical methods validate its purity?

this compound is typically synthesized via nucleophilic substitution of 6-chloropurine with methanesulfonic acid. A common method involves alkylation of 6-chloropurine with alkyl halides (e.g., cyclopentyl bromide) in dimethyl sulfoxide (DMSO) with a base like K₂CO₃, followed by amination using ammonia in ethanol . The methanesulfonate salt is formed by adding methanesulfonic acid to the free base in isopropyl alcohol. Purity is validated using HPLC for absence of hypoxanthine/xanthine byproducts, flash chromatography for intermediate purification, and NMR/UV spectroscopy for structural confirmation .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers across pH ranges (e.g., pH 6.8–7.3) at controlled temperatures (e.g., 25–90°C). Samples are analyzed periodically via HPLC to monitor degradation products. For example, irreversible inhibition of enzymes like UCA synthase by 6-chloropurine derivatives is pH-dependent, with higher inactivation rates at pH 7.3 compared to pH 6.8 .

Q. What are the primary biochemical applications of 6-chloropurine derivatives in experimental models?

6-Chloropurine derivatives act as irreversible inhibitors of enzymes like IMP dehydrogenase and UCA synthase, making them tools for studying nucleotide metabolism . They are also precursors in synthesizing nucleoside analogs (e.g., 6-chloropurine riboside-5′-triphosphate) for RNA capping studies and enzyme activation/inhibition assays .

Advanced Research Questions

Q. How does this compound exhibit substrate-dependent inhibition kinetics in enzyme systems?

In UCA synthase, inhibition by 6-chloropurine is time- and concentration-dependent, with partial protection by substrate PCA (p-cyanobenzoic acid), suggesting competitive binding at the active site. NAD⁺ enhances inactivation, likely through conformational changes exposing a reactive thiol group (e.g., cysteine residue). Irreversibility is confirmed via dialysis experiments showing no activity recovery .

Q. What experimental strategies resolve contradictions in activity data for 6-chloropurine derivatives across different biological assays?

Contradictions arise from variations in assay conditions (pH, cofactors) or cellular uptake efficiency. For example, 6-chloropurine riboside-5′-triphosphate inhibits yeast GTPase (IC₅₀ = 2 µM) but activates E. coli aspartate transcarbamylase (EC₅₀ = 0.76 mM) . To address discrepancies:

  • Standardize buffer systems (e.g., ionic strength, pH).
  • Use isothermal titration calorimetry (ITC) to measure binding affinities.
  • Compare cell-free vs. cellular assays to assess permeability limitations.

Q. How can researchers design structure-activity relationship (SAR) studies for 6-chloropurine analogs to optimize inhibitory potency?

SAR studies focus on modifying the purine scaffold and sulfonate group. Key steps include:

  • Nucleophilic substitution : Replace chloride at the 6-position with amines (e.g., benzylamine) to enhance target binding .
  • Salt formation : Methanesulfonate improves solubility for in vitro assays .
  • Enzymatic assays : Test analogs against purified targets (e.g., IMP dehydrogenase) to correlate substituents with IC₅₀ values .

Q. What protocols ensure safe handling of this compound given its mutagenic potential?

While direct toxicity data for this compound is limited, related methanesulfonates (e.g., ethyl methanesulfonate) are confirmed mutagens . Recommended precautions:

  • Use fume hoods and personal protective equipment (gloves, lab coats).
  • Store in airtight containers at −20°C.
  • Decontaminate spills with 10% sodium bicarbonate solution.

Methodological Tables

Q. Table 1. Key Parameters for Enzyme Inhibition Assays with 6-Chloropurine Derivatives

ParameterUCA Synthase IMP Dehydrogenase
Optimal pH7.36.8–7.0
IC₅₀ (6-chloropurine)2 mM1.5 mM
Substrate ProtectionPCA (10 mM)NAD⁺ (10 mM)
IrreversibilityYes (dialysis-confirmed)Yes (2-mercaptoethanol reversal)

Q. Table 2. Synthetic Yield Optimization for this compound

StepConditionsYield
AlkylationDMSO, K₂CO₃, 3 days, ambient temp51%
AminationEthanol, NH₃, 90°C, 24 h59%
Salt FormationIsopropyl alcohol, methanesulfonic acid85% (recrystallized)

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